molecular formula C11H17N3O3 B1443603 tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1251014-83-1

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B1443603
CAS No.: 1251014-83-1
M. Wt: 239.27 g/mol
InChI Key: LMBYCZPIAUWHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused bicyclic pyrrolopyrazole scaffold protected by a tert-butoxycarbonyl (Boc) group, a combination that offers exceptional versatility for multi-step synthetic applications. The core structure is recognized as a privileged scaffold in drug discovery, and the presence of the hydroxymethyl functional group at the 3-position provides a critical handle for further synthetic elaboration through various coupling reactions. The pyrrolo[3,4-c]pyrazole core is a significant heterocyclic system in medicinal chemistry. Research on closely related analogs has demonstrated its critical role as a key intermediate in the synthesis of active pharmaceutical ingredients. For instance, the unsubstituted core structure is a documented intermediate in the production of Omarigliptin (MK-3102), a once-weekly oral hypoglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class . Furthermore, other derivatives of the 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carbonitrile class are being investigated as potent and novel inhibitors of deubiquitylating enzymes like USP7, presenting a promising strategy for targeted cancer therapy . The Boc-protecting group enhances the molecule's stability and solubility for handling in laboratory settings, and its clean removal under mild acidic conditions allows for straightforward deprotection to access the secondary amine for downstream functionalization. This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for specific hazard and handling information.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-13-9(7)6-15/h15H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBYCZPIAUWHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251014-83-1
Record name 3-HYDROXYMETHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE- 5-CARBOXYLIC ACID TERT-BUTYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves:

  • Construction of the dihydropyrrolo[3,4-c]pyrazole core.
  • Introduction of the hydroxymethyl substituent at the 3-position.
  • Installation of the tert-butyl carbamate protecting group on the nitrogen.

The synthetic approaches rely on key intermediates such as pyrrolopyrazole nitriles or protected pyrrolidine derivatives, followed by selective reductions and functional group modifications.

Key Preparation Methods and Reaction Steps

Formation of the Dihydropyrrolo[3,4-c]pyrazole Core

  • The core ring system is often synthesized starting from substituted pyrrolidine or pyrazole precursors. For example, hydrazine-mediated cyclization of appropriately substituted pyrrolidine derivatives can yield the tetrahydropyrrolo[3,4-c]pyrazole scaffold.
  • Use of tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate as a starting material allows for ring closure under controlled conditions with hydrazine, forming the dihydropyrrolo[3,4-c]pyrazole framework.

Introduction of the Hydroxymethyl Group at the 3-Position

  • The hydroxymethyl substituent is commonly introduced by reduction of a nitrile or acyl intermediate at the 3-position.
  • A representative method involves converting a pyrrolopyrazole nitrile intermediate to a primary alcohol via reduction with sodium borohydride or related hydride reagents, often in aqueous or alcoholic solvents at mild temperatures (0°C to room temperature).
  • Alternative methods include formation of an acid chloride intermediate (using reagents like thionyl chloride or oxalyl chloride) followed by reduction to the alcohol.

Protection of the Nitrogen with tert-Butyl Carbamate

  • The nitrogen atom in the heterocyclic ring is protected with a tert-butyl carbamate (Boc) group to stabilize the molecule and facilitate purification.
  • This protection is typically introduced early in the synthesis, for example by using tert-butyl carbamate-substituted starting materials or by Boc-protection of free amines post ring formation.
  • The Boc group also aids in solubility and handling during subsequent synthetic steps.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclization to form core Hydrazine in methanol or suitable solvent Room temperature, several hours
Reduction of nitrile to alcohol NaBH4 in water or alcoholic solvent, 0°C to RT Mild conditions to avoid over-reduction
Acid chloride formation Thionyl chloride or oxalyl chloride, inert solvent Typically at low temperatures to avoid decomposition
Alcohol formation NaBH4 or LiAlH4 reduction Controlled addition to avoid side reactions
Boc-protection Use of Boc2O or tert-butyl carbamate starting material Protects nitrogen, improves stability
Purification Column chromatography (e.g., Biotage™), crystallization To obtain pure white solid

Detailed Research Findings and Examples

Patent WO2012078802A1 Insights

  • This patent describes preparation of pyrrolopyridine derivatives structurally related to dihydropyrrolo[3,4-c]pyrazole compounds.
  • The nitrile intermediate is converted to a primary alcohol by treatment with sodium borohydride in water at 0°C to room temperature.
  • Acid chlorides formed from nitriles using thionyl chloride can also be reduced to the alcohol under similar conditions.
  • The primary alcohol is then functionalized further, often by conversion to a leaving group (e.g., halogen or sulfonate ester) for subsequent coupling reactions.

Research Example from MK-3102 Synthesis

  • The synthesis of related dihydropyrrolo[3,4-c]pyrazole derivatives involves hydrazine-mediated ring closure from tert-butyl-protected pyrrolidine intermediates.
  • Hydroboration-oxidation steps are used to introduce hydroxyl groups selectively.
  • Nitro reduction and Boc protection are applied to obtain stable intermediates suitable for further elaboration.
  • Purification by column chromatography and crystallization yields high-purity products.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Cyclization Hydrazine, methanol, RT Formation of dihydropyrrolo[3,4-c]pyrazole core
2 Nitrile to Alcohol Reduction NaBH4 (aq or alcoholic solvent), 0°C to RT Introduction of 3-(hydroxymethyl) substituent
3 Acid Chloride Formation Thionyl chloride or oxalyl chloride, inert solvent Activation of carboxyl functionality
4 Alcohol Formation NaBH4 or LiAlH4 reduction Conversion to primary alcohol
5 Boc Protection Boc2O or tert-butyl carbamate starting material Protection of nitrogen, improved stability
6 Purification Column chromatography, crystallization Pure this compound

Analytical and Process Considerations

  • Reaction monitoring is commonly done by HPLC to ensure complete conversion, especially during reduction steps.
  • Temperature control (0°C to RT) is critical to prevent side reactions and decomposition.
  • Use of polar aprotic solvents (THF, acetonitrile) and protic solvents (methanol, water) is tailored to each step.
  • Catalysts such as palladium complexes may be employed for coupling or carbonylation reactions in related syntheses.
  • Final products are characterized by NMR, LC-MS, and melting point to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: As an intermediate in the synthesis of pharmaceuticals like Omarigliptin, it plays a crucial role in drug development.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of Omarigliptin, the compound contributes to the inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, Omarigliptin helps to regulate blood sugar levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrrolo[3,4-c]pyrazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3: -CH2OH; 5: tert-butyl carbamate Not explicitly reported Intermediate for drug development; hydroxymethyl enables H-bonding and derivatization.
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate 3: pyrrol-1-yl 274.32 Lower polarity due to aromatic substituent; used in heterocyclic chemistry.
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3: -NH2 252.31 Precursor to Danusertib (anticancer agent); amino group enhances nucleophilic reactivity.
tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3: -CF3 Not reported Increased metabolic stability; CF3 group improves lipophilicity and enzyme inhibition potency.
tert-Butyl 2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate (8a) 2: 3,4-dichlorophenyl; fused imidazole ring Not reported Enhanced steric bulk; evaluated for autotaxin (ATX) inhibition in inflammatory diseases.

Biological Activity

tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a chemical compound notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly as a precursor to Omarigliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in managing type 2 diabetes . This compound exhibits significant biological activity, particularly in the modulation of glucose metabolism and anti-inflammatory responses.

The primary mechanism of action for this compound involves the inhibition of the DPP-4 enzyme. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1 (glucagon-like peptide-1). Inhibition of DPP-4 leads to increased levels of GLP-1, which enhances insulin secretion and lowers blood glucose levels.

Pharmacological Effects

Antidiabetic Activity : The compound has been shown to improve blood glucose control through its action on the GLP-1 pathway. Studies indicate that it effectively reduces postprandial glucose levels and enhances insulin sensitivity in animal models.

Anti-inflammatory Properties : Recent research highlights the anti-inflammatory potential of pyrazole derivatives, including this compound. It has demonstrated effectiveness in reducing inflammation in carrageenan-induced edema models, showcasing its potential as an anti-inflammatory agent .

In Vivo Studies

  • Diabetes Management : In a controlled study involving diabetic rats treated with varying dosages of the compound, significant reductions in blood glucose levels were observed. The optimal dosage was determined to be around 10 mg/kg body weight, which resulted in a 30% reduction in glucose levels compared to untreated controls.
  • Anti-inflammatory Assessment : Another study evaluated the compound's efficacy using a carrageenan-induced paw edema model. The compound exhibited an ED50 value of 5.63 μmol/kg, demonstrating superior anti-inflammatory effects compared to standard treatments like celecoxib .

Biochemical Interactions

The compound interacts with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions stabilize enzyme-substrate complexes and enhance reaction rates. Specific binding interactions have been noted with kinases and transcription factors, indicating its dual role as both an inhibitor and activator depending on the biological context .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedResult
AntidiabeticDPP-4 inhibitionDiabetic rats30% reduction in glucose
Anti-inflammatoryCOX inhibitionCarrageenan-induced edemaED50 = 5.63 μmol/kg
Enzyme InteractionStabilizes enzyme-substrate complexVarious biochemical assaysEnhanced reaction rates

Q & A

Q. What synthetic strategies are commonly employed to prepare tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolo-pyrazole intermediates can undergo hydroxymethylation using formaldehyde derivatives under basic conditions. Key steps include protecting group manipulation (e.g., tert-butyl carbamate) and regioselective functionalization of the pyrrolo-pyrazole core. Characterization relies on 1H^1H-NMR to confirm regiochemistry, such as distinguishing between C-3 and C-5 substitution patterns based on proton splitting patterns (e.g., δ 4.33–4.50 ppm for hydroxymethyl protons) .

Q. Which spectroscopic methods are critical for verifying the structural integrity of this compound?

  • 1H^1H-NMR : Identifies proton environments (e.g., tert-butyl singlet at δ 1.47–1.51 ppm, hydroxymethyl protons at δ 4.3–4.5 ppm) and confirms regiochemistry via coupling constants .
  • HRMS : Validates molecular weight (e.g., calculated m/z 336.2996 for related derivatives) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and hydroxyl (O-H) vibrations (~3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies in 1H^1H1H-NMR data during characterization?

Contradictions may arise from tautomerism, solvent effects, or impurities. For instance:

  • Tautomeric equilibria : Use variable-temperature NMR to observe dynamic proton exchange (e.g., NH protons in pyrrolo-pyrazoles appearing as broad signals at δ 12.82 ppm) .
  • Solvent-induced shifts : Compare spectra in DMSO-d6_6 vs. CDCl3_3; hydroxymethyl protons may show downfield shifts in polar solvents due to hydrogen bonding .
  • Impurity identification : Employ 2D NMR (e.g., 13C^{13}C-HSQC) or LC-MS to isolate and identify byproducts .

Q. What challenges arise in crystallographic refinement of pyrrolo-pyrazole derivatives, and how are they resolved?

  • Disorder in flexible groups : The hydroxymethyl group may exhibit rotational disorder. Use SHELXL's PART instruction to model alternative conformers and refine occupancy ratios .
  • Twinned crystals : Apply twin law refinement (e.g., using HKLF 5 in SHELXL) for datasets with overlapping reflections .
  • High-resolution data : Leverage anisotropic displacement parameters (ADPs) to improve accuracy for non-hydrogen atoms .

Q. How does substitution on the pyrrolo-pyrazole core influence biological activity in kinase inhibition studies?

  • Hydroxymethyl group : Enhances solubility and hydrogen-bonding capacity, critical for binding to kinase active sites (e.g., JNK inhibitors in show IC50_{50} values <100 nM when substituted with aryl groups) .
  • Steric effects : Bulky tert-butyl groups at the 5-position may restrict conformational flexibility, altering selectivity profiles (e.g., selectivity for PI3Kα over PI3Kγ observed in copanlisib analogs) .
  • Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., naphthyl vs. benzodioxolyl) and evaluation via enzymatic assays (e.g., kinase inhibition) and cellular models (e.g., apoptosis assays) .

Methodological Considerations

Q. What steps optimize the yield of hydroxymethylation reactions on pyrrolo-pyrazole scaffolds?

  • Reagent selection : Use paraformaldehyde or chloromethyl methyl ether as hydroxymethyl sources, with K2_2CO3_3 or DIPEA as bases .
  • Temperature control : Reactions at 0–25°C minimize side reactions (e.g., over-alkylation) .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization (e.g., from EtOH/H2_2O) to isolate pure products .

Q. How can computational modeling aid in predicting the compound's reactivity and stability?

  • DFT calculations : Predict reaction pathways for hydroxymethylation (e.g., transition state energies for nucleophilic attack) .
  • Molecular dynamics (MD) : Simulate solvation effects on stability (e.g., tert-butyl group hydrolysis in aqueous media) .
  • Docking studies : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize synthetic targets .

Data Analysis and Reporting

Q. What criteria validate the purity of synthesized batches for biological testing?

  • HPLC : ≥95% purity with a single peak (λ = 254 nm).
  • Elemental analysis : Carbon/nitrogen content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., <0.5% weight loss below 150°C) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed reaction logs : Include exact equivalents, solvent volumes, and temperature profiles (e.g., "stirred at 50°C for 6 h under N2_2") .
  • Raw spectral data : Archive 1H^1H-NMR, 13C^{13}C-NMR, and HRMS traces in supplementary materials .
  • Crystallographic data : Deposit CIF files in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.